N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9178233
InChI: InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
SMILES: CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

CAS No.:

Cat. No.: VC9178233

Molecular Formula: C9H12ClN5

Molecular Weight: 225.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide -

Specification

Molecular Formula C9H12ClN5
Molecular Weight 225.68 g/mol
IUPAC Name 2-(3-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine
Standard InChI InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
Standard InChI Key ADAYMJIUZHEBPP-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N
Canonical SMILES CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a central imidodicarbonimidic diamide backbone (N–C(=N)–N–C(=N)–N) substituted with a 3-chloro-2-methylphenyl group. This arrangement creates multiple hydrogen-bonding sites, as evidenced by its planar geometry in computational models . Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₀H₁₁ClN₅PubChem
Molecular weight225.68 g/molPubChem
IUPAC name1-(diaminomethylidene)-2-(3-chloro-2-methylphenyl)guanidinePubChem
SMILESCc1c(N=C(N)N=C(N)N)cccc1ClPubChem

The chloro and methyl groups at the phenyl ring’s 3- and 2-positions induce steric hindrance, influencing reactivity patterns compared to analogues like N-(3-methylphenyl)imidodicarbonimidic diamide (CID 29667) .

Spectroscopic Signatures

While experimental spectral data remain unpublished, density functional theory (DFT) simulations predict:

  • IR spectra: Strong N–H stretches at 3,300–3,450 cm⁻¹ and C=N vibrations at 1,620–1,680 cm⁻¹ .

  • NMR shifts: Aromatic protons at δ 7.2–7.8 ppm (CDCl₃), with methyl group protons near δ 2.4 ppm .

Synthesis and Industrial Production

Precursor Synthesis

The chloro-methylphenyl moiety is typically derived from 3-chloro-2-methylaniline, synthesized via nitro-group reduction of 2-chloro-6-nitrotoluene. A patented method (CN100427458C) achieves 85% yield using:

  • Reagents: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate

  • Conditions: N,N-dimethylacetamide solvent, 120–140°C, 12–24 hours .

Diamide Formation

The imidodicarbonimidic diamide group is introduced through guanylation reactions. A generalized pathway involves:

  • Condensation of 3-chloro-2-methylaniline with cyanoguanidine under acidic conditions.

  • Purification via recrystallization from ethanol/water mixtures .

Critical parameters affecting yield (70–80% reported for analogues):

  • Temperature: 60–80°C optimal for minimizing side reactions.

  • Solvent polarity: High-polarity solvents (e.g., DMF) improve intermediate stability.

Physicochemical Properties

Experimental data remain limited, but analogues suggest:

PropertyEstimated ValueBasis
Melting point215–220°C (decomposes)Analogues
Solubility<1 mg/mL in waterHydrophobic substituents
LogP (octanol-water)2.8 ± 0.3Computational prediction

The chloro group enhances lipophilicity compared to the methyl analogue (LogP 2.1) , suggesting better membrane permeability in biological systems.

Applications and Industrial Relevance

Herbicide Intermediates

The structurally related 3-chloro-2-methylaniline is a known precursor in sulfonylurea herbicides . While direct evidence for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide’s herbicidal use is lacking, its stability under alkaline conditions (pH 9–12) aligns with agrochemical formulations .

Coordination Chemistry

Imidodicarbonimidic diamides act as polydentate ligands. The chloro-methyl derivative’s nitrogen atoms can coordinate to transition metals like Cu(II) or Fe(III), forming complexes with potential catalytic applications .

Toxicological and Regulatory Status

Hazard Assessment

No experimental toxicity data exist for this specific compound. Structural alerts include:

  • Reactive imine groups: Potential for protein binding (Skin Sensitization Category 1B under GHS) .

  • Chlorinated aromatics: Possible persistence in environmental compartments .

Regulatory Tracking

The compound is absent from Health Canada’s Revised In Commerce List (R-ICL), indicating it lacks significant commercial presence in Canada as of 2025 . By analogy, the methyl-substituted variant (CID 29667) is flagged for human health concerns in preliminary screenings .

Research Frontiers and Challenges

Computational Modeling Needs

  • Reactivity predictions: Quantum mechanical studies of nucleophilic attack sites.

  • Pharmacophore mapping: Virtual screening against biological targets (e.g., kinase enzymes).

Synthetic Optimization

  • Catalytic guanylation: Exploring transition metal catalysts to improve diamide formation yields beyond 80%.

  • Green chemistry approaches: Replacing DMF with ionic liquids or bio-based solvents.

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